Recombinant Trypsin

描述

属性

IUPAC Name |

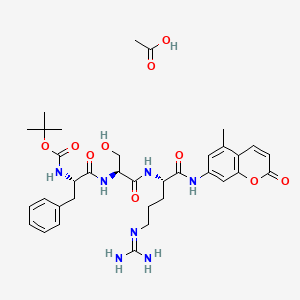

acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWZNYKOUXOZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Recombinant Trypsin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms, quantitative performance, and procedural considerations for using recombinant trypsin in cell culture applications. This compound offers a high-purity, animal-origin-free alternative to traditional porcine trypsin, ensuring greater consistency and safety in research and biopharmaceutical manufacturing.[1][2]

Core Mechanism of Action: Enzymatic Cell Detachment

This compound is a serine protease produced in host systems like E. coli or Pichia pastoris using genetic engineering.[1][3][4] Its primary function in cell culture is to detach adherent cells from culture surfaces and from each other to enable passaging and downstream analysis.[5] This process is achieved through targeted enzymatic cleavage of proteins involved in cell adhesion.

Specificity and Action: Trypsin specifically cleaves peptide bonds at the C-terminal side of lysine (Lys) and arginine (Arg) residues.[3][6] Adherent cells are anchored to the extracellular matrix (ECM) and to neighboring cells through a network of cell adhesion molecules (CAMs), such as integrins and cadherins.[3][6] These proteins are rich in lysine and arginine, making them ideal substrates for trypsin. By hydrolyzing these proteins, trypsin effectively dissolves the cellular "glue," causing the cells to round up and detach from the substrate.[6][7]

The efficiency of this process is often enhanced by the inclusion of EDTA (ethylenediaminetetraacetic acid). EDTA is a chelating agent that sequesters divalent cations like Ca²⁺ and Mg²⁺, which are essential for the function of certain CAMs, particularly cadherins.[7] By removing these ions, EDTA weakens cell-cell junctions and improves trypsin's access to its cleavage sites.[5][6]

Quantitative Performance Analysis

This compound's high purity and lack of animal-derived contaminants lead to more consistent and predictable performance compared to porcine trypsin.[1][8] Key performance indicators include specific activity, cell viability, and dissociation efficiency.

| Parameter | This compound | Porcine Trypsin | Key Observations |

| Purity | High (>95%) | Variable | Recombinant sources eliminate co-purifying contaminants like chymotrypsin.[3][9] |

| Source | Microbial (e.g., E. coli, Yeast) | Porcine Pancreas | Eliminates risk of animal-derived viruses and prions.[1] |

| Cell Viability | Generally higher (>90%) | Can be lower | This compound's purity results in a gentler action on cells, preserving membrane integrity.[8][10] |

| Dissociation Time | Comparable / Faster | Standard Baseline | Efficient dissociation is achieved, often in 5-10 minutes, depending on cell type and concentration.[8][11] |

| Lot-to-Lot Consistency | High | Low to Moderate | The controlled manufacturing process ensures high reproducibility.[1] |

Note: Specific activity and performance can vary by manufacturer and formulation. Data is compiled from typical performance characteristics.

Impact on Cell Signaling: Protease-Activated Receptors (PARs)

Beyond its role in cell detachment, trypsin can act as a signaling molecule by activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[12][13] PARs are unique in that they are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling cascades.[13][14]

Trypsin is a known agonist for PAR-2.[12][15] Activation of PAR-2 can influence various cellular processes, including inflammation, proliferation, and migration.[13][16] While transient activation during routine cell passaging is generally not a concern, researchers studying these pathways should be aware of this potential interaction. The use of highly purified this compound at the lowest effective concentration can help minimize off-target signaling effects.[5]

Experimental Protocols

This protocol is a general guideline and should be optimized for specific cell lines. All steps should be performed in a sterile environment.

-

Preparation: Pre-warm this compound solution (e.g., 0.05% - 0.25%), sterile PBS (Ca²⁺/Mg²⁺-free), and complete growth medium to 37°C.

-

Cell Inspection: Examine the cell monolayer under a microscope to ensure it is healthy and has reached the desired confluency (typically 80-90%).

-

Wash: Aspirate the spent culture medium from the flask. Gently rinse the cell monolayer with sterile PBS to remove any residual serum, which can inhibit trypsin activity. Aspirate the PBS.[17]

-

Trypsinization: Add a minimal volume of pre-warmed this compound solution to cover the cell layer (e.g., 1 mL for a T-25 flask).

-

Incubation: Incubate the flask at 37°C for 2-5 minutes. Incubation time is cell-line dependent.[17] Monitor the cells under a microscope; detachment is indicated by the cells becoming rounded and floating. Avoid prolonged incubation, which can damage cell surface proteins.[11]

-

Neutralization: Once >90% of cells are detached, add at least two volumes of pre-warmed complete growth medium containing serum to inactivate the trypsin. For serum-free cultures, a specific trypsin inhibitor (e.g., soybean trypsin inhibitor) should be added at an equimolar concentration.

-

Cell Collection: Gently pipette the cell suspension up and down several times to break up any remaining cell clumps and create a single-cell suspension.

-

Centrifugation: Transfer the cell suspension to a sterile centrifuge tube and spin at 100-300 x g for 5-10 minutes to pellet the cells.

-

Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Cell Counting and Seeding: Determine cell viability and density (e.g., using a hemocytometer and trypan blue). Seed the cells into new culture vessels at the desired density.

References

- 1. Unlocking Biotechnology: The Power of this compound - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]

- 2. shop.sartorius.com [shop.sartorius.com]

- 3. yeasenbio.com [yeasenbio.com]

- 4. Use Of Roche this compound For Cell Culture Applications [cellandgene.com]

- 5. biocompare.com [biocompare.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Dissociation and Trypsin for Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 9. Evaluation of Recombinant, Chemically Treated Trypsin in Proteomics and Protein Characterization Assays [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Trypsin activates pancreatic duct epithelial cell ion channels through proteinase-activated receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trypsin induces activation and inflammatory mediator release from human eosinophils through protease-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity of this compound isoforms on human proteinase-activated receptors (PAR): mesotrypsin cannot activate epithelial PAR-1, -2, but weakly activates brain PAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trypsin is produced by and activates protease-activated receptor-2 in human cancer colon cells: evidence for new autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Low-Dose Trypsin Accelerates Wound Healing via Protease-Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

The Clear Advantage: A Technical Guide to Recombinant Trypsin Over Native Porcine Trypsin

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and biopharmaceutical production, the choice of reagents can significantly impact the reliability, reproducibility, and safety of outcomes. Trypsin, a serine protease essential for applications ranging from cell culture to proteomics, has traditionally been sourced from porcine pancreas. However, the advent of recombinant DNA technology has provided a superior alternative: recombinant trypsin. This technical guide provides an in-depth analysis of the advantages of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Executive Summary

This compound offers significant advantages over its native porcine counterpart, primarily in terms of purity, consistency, safety, and specific activity. By eliminating animal-derived components, this compound mitigates the risk of contamination with viruses, prions, and other adventitious agents. Its production in controlled systems ensures high purity and batch-to-batch consistency, leading to more reliable and reproducible experimental results. While porcine trypsin has been a longstanding tool, the inherent variability and potential for contamination make this compound the clear choice for modern, high-stakes research and therapeutic development.

Data Presentation: A Quantitative Comparison

The superiority of this compound can be quantified across several key performance indicators. The following tables summarize the typical characteristics of high-quality this compound compared to native porcine trypsin.

Table 1: General Properties and Purity

| Feature | This compound | Native Porcine Trypsin | Reference |

| Source | Microbial (e.g., Pichia pastoris, E. coli) | Porcine Pancreas | [1][2] |

| Purity | ≥90% | Variable, often contains chymotrypsin and other proteases | [1][3][4] |

| Chymotrypsin Activity | Undetectable | Present as a common contaminant | [1][4] |

| Animal Origin-Free | Yes | No | [1][2] |

| Batch-to-Batch Consistency | High | Low to moderate | [3] |

| Risk of Viral/Prion Contamination | Eliminated | Present | [5][6][7][8] |

Table 2: Kinetic Parameters

| Parameter | Recombinant Porcine Trypsin | Pancreatic Porcine Trypsin | Substrate | Reference |

| Vmax | 52.55 | 4.15 | BAEE | [9] |

| Km (mM) | 27.62 | 1.35 | BAEE | [9] |

| kcat (x 10^5 s-1) | 10.95 | 3.53 | BAEE | [9] |

| kcat/Km (x 10^5 M-1s-1) | 39.65 | 218.39 | BAEE | [9] |

| Specific Activity (USP units/mg) | >10,000 | Variable | BAEE | [3][10] |

| Specific Activity (TAME units/mg) | ~120 | Variable | TAME | [11] |

Note: Kinetic parameters can vary depending on the specific recombinant product, purification methods, and assay conditions. BAEE (Nα-Benzoyl-L-arginine ethyl ester) and TAME (p-toluenesulfonyl-L-arginine methyl ester) are common substrates for trypsin activity assays.

Experimental Protocols

To ensure the accurate assessment and application of trypsin, standardized protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Chromogenic Trypsin Activity Assay using BAPNA

This protocol describes a common method to determine the enzymatic activity of trypsin using the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

Materials:

-

Trypsin solution (recombinant or porcine)

-

BAPNA stock solution (e.g., 60 mM in DMSO)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

-

Stop Solution: 30% (v/v) acetic acid

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Prepare Reagents:

-

Dilute the trypsin solution to the desired concentration in cold 1 mM HCl.

-

Prepare the BAPNA working solution by diluting the stock solution in the Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the diluted trypsin solution to the sample wells.

-

For a blank control, add 25 µL of 1 mM HCl to separate wells.

-

Pre-incubate the plate at 25°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 125 µL of the BAPNA working solution to all wells to start the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 25°C.

-

Measure the absorbance at 410 nm at multiple time points (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA410/min) from the linear portion of the curve.

-

Subtract the rate of the blank from the sample rates to determine the trypsin-specific activity.[12]

-

Protocol 2: In-Solution Protein Digestion for Proteomics

This protocol outlines a standard workflow for digesting proteins in solution with trypsin prior to mass spectrometry analysis.

Materials:

-

Protein sample

-

Denaturation Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0

-

Reducing Agent: 5 mM Dithiothreitol (DTT)

-

Alkylating Agent: 15 mM Iodoacetamide (IAA)

-

Trypsin (recombinant, mass spectrometry grade)

-

Quenching Solution: 1% Trifluoroacetic acid (TFA)

-

C18 desalting spin tips

Procedure:

-

Denaturation and Reduction:

-

Solubilize the protein sample in Denaturation Buffer.

-

Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 1 hour.

-

-

Digestion:

-

Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M.

-

Add this compound at an enzyme-to-substrate ratio of 1:50 (w/w).

-

Incubate overnight at 37°C.[13]

-

-

Quenching and Desalting:

-

Stop the digestion by adding TFA to a final concentration of 1%.

-

Desalt the peptide mixture using C18 spin tips according to the manufacturer's protocol.

-

The eluted peptides are ready for mass spectrometry analysis.

-

Protocol 3: Cell Dissociation for Cell Culture

This protocol provides a general procedure for detaching adherent cells from a culture surface using this compound.

Materials:

-

Confluent cell culture flask

-

This compound Solution (e.g., 0.05% Trypsin-EDTA)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Complete cell culture medium containing serum (for inactivation)

-

Sterile pipettes and centrifuge tubes

Procedure:

-

Wash Cells:

-

Aspirate the culture medium from the flask.

-

Gently rinse the cell monolayer with Ca2+/Mg2+-free PBS to remove any residual serum. Aspirate the PBS.

-

-

Trypsinization:

-

Add a minimal volume of pre-warmed this compound solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

-

Incubate the flask at 37°C for 2-5 minutes, or until the cells begin to detach. Observe the cells under a microscope.

-

-

Inactivation and Collection:

-

Once cells are detached, add 4-5 volumes of complete culture medium containing serum to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a sterile centrifuge tube.

-

-

Centrifugation and Resuspension:

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to trypsin.

Signaling Pathway: Trypsin-Mediated PAR2 Activation

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor that can be activated by trypsin, leading to downstream signaling cascades involved in various physiological and pathological processes.

Caption: Trypsin activates PAR2, initiating a signaling cascade.

Experimental Workflow: In-Solution Protein Digestion for Mass Spectrometry

This diagram illustrates the sequential steps involved in preparing a protein sample for analysis by mass spectrometry using in-solution trypsin digestion.

Caption: Workflow for preparing proteins for mass spectrometry.

Logical Relationship: Advantages of this compound

This diagram logically connects the source of this compound to its key advantages over native porcine trypsin.

Caption: Key advantages stemming from this compound production.

Conclusion

The transition from native porcine trypsin to this compound represents a significant advancement in biotechnology and biopharmaceutical development. The data and protocols presented in this guide unequivocally demonstrate the superiority of this compound in terms of purity, safety, and consistency. For researchers, scientists, and drug development professionals, embracing this compound is not merely an upgrade of a reagent but a step towards more reliable, reproducible, and safer scientific outcomes. As the demands for precision and quality in biological research continue to escalate, the adoption of well-characterized, high-purity reagents like this compound will be paramount to success.

References

- 1. This compound Solution – Cellseco [cellseco.com]

- 2. yeasenbio.com [yeasenbio.com]

- 3. gproan.com [gproan.com]

- 4. US6830917B2 - Method of isolation and purification of trypsin from pronase protease and use thereof - Google Patents [patents.google.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Evaluation of the human host range of bovine and porcine viruses that may contaminate bovine serum and porcine trypsin used in the manufacture of biological products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. prospecbio.com [prospecbio.com]

- 11. Trypsin from Porcine, Recombinant(EC 3.4.21.4) - Creative Enzymes [creative-enzymes.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Trypsin Cell Dissociation Protocol [sigmaaldrich.com]

- 15. medchemexpress.com [medchemexpress.com]

Recombinant Trypsin Specificity for Lysine and Arginine Cleavage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cleavage specificity of recombinant trypsin, focusing on its action on lysine and arginine residues. This document is intended for researchers, scientists, and professionals in drug development who utilize trypsin for protein digestion in various applications, including proteomics, peptide mapping, and protein characterization.

Introduction to this compound

Trypsin is a serine protease that plays a crucial role in protein digestion by specifically cleaving peptide bonds at the C-terminus of lysine (Lys) and arginine (Arg) residues.[1] this compound, produced using genetic engineering technologies in hosts like E. coli or Pichia pastoris, offers significant advantages over native, animal-derived trypsin.[2] These benefits include higher purity, elimination of contaminating proteases like chymotrypsin, and enhanced stability against autolysis, ensuring high specificity and reproducibility in experimental workflows.[3]

Mechanism of Tryptic Cleavage

The specificity of trypsin for lysine and arginine is dictated by the structure of its active site. A key feature is the presence of a negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket.[4] The positively charged side chains of lysine and arginine fit into this pocket, facilitating the hydrolysis of the adjacent peptide bond on the C-terminal side.[4]

The catalytic mechanism involves a series of steps including substrate binding, formation of a tetrahedral intermediate, acylation of the serine residue in the active site, and subsequent deacylation to release the cleaved peptide.

References

- 1. prospecbio.com [prospecbio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trypsin cleaves exclusively C-terminal to arginine and lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Understanding Recombinant Trypsin Activity Units and Concentration

For Researchers, Scientists, and Drug Development Professionals

Recombinant trypsin is an essential enzymatic tool in a multitude of life science applications, from proteomics and protein characterization to cell culture and tissue dissociation. A thorough understanding of its activity units and concentration is paramount for achieving reproducible and reliable experimental outcomes. This in-depth technical guide provides a comprehensive overview of these critical parameters, offering detailed explanations, experimental protocols, and data presentation to empower researchers in their daily work.

Demystifying this compound Activity Units

The activity of a trypsin preparation refers to its catalytic potency, and it is expressed in various units. These units are typically defined by the rate at which trypsin hydrolyzes a specific substrate under defined conditions. The lack of a single, universally adopted standard can often lead to confusion. Below is a detailed breakdown of the most common units and their interrelationships.

Table 1: Common Activity Units for this compound

| Unit Name | Abbreviation | Substrate | Definition |

| BAEE Unit | - | Nα-Benzoyl-L-arginine ethyl ester | The amount of enzyme that produces a change in absorbance of 0.001 per minute at 253 nm, pH 7.6, and 25°C in a 3.2 mL reaction volume.[1][2][3] |

| TAME Unit | - | p-Tosyl-L-arginine methyl ester | The amount of enzyme that hydrolyzes 1 µmole of TAME per minute at 25°C and pH 8.2.[4] |

| USP Unit | USP U | Nα-Benzoyl-L-arginine ethyl ester | The amount of enzyme that causes a change in absorbance of 0.003 per minute at 253 nm, pH 7.6, and 25°C.[5][6][7] |

| International Unit | IU or U | Nα-Benzoyl-L-arginine ethyl ester | The amount of enzyme that hydrolyzes 1 µmole of BAEE per minute at 25°C and pH 8.0.[2][5][7] |

| p-NA Unit | - | Chromogenic substrate (e.g., BAPNA) | The amount of enzyme that generates a specific amount of p-nitroaniline (p-NA), measured at 405 nm.[8] |

Table 2: Conversion Factors for Trypsin Activity Units

| From | To | Conversion Factor |

| 1 TAME Unit | BAEE Units | 57.5[4][5] |

| 1 TAME Unit | USP Units | 19.2[4][5] |

| 1 USP Unit | BAEE Units | 3[2][5] |

| 1 International Unit (U) | BAEE Units | ~270[2][5][7] |

| 1 International Unit (U) | USP Units | 90[2][5][7] |

| 1 BAEE µM Unit | BAEE A253 Units | 200[9][10] |

| 1 TAME µM Unit | BAEE A253 Units | 55[9] |

It is crucial to note that these conversion factors are approximate and can vary slightly depending on the specific assay conditions and the source of the trypsin. When comparing products from different manufacturers, it is always best to refer to the specific activity reported in the same units.[6]

Determining this compound Concentration

Accurate determination of trypsin concentration is fundamental for ensuring consistent performance in various applications. Several methods are commonly employed, each with its own advantages and limitations.

Table 3: Methods for Determining Trypsin Concentration

| Method | Principle | Advantages | Disadvantages |

| UV Absorbance at 280 nm | The aromatic amino acids tryptophan and tyrosine in proteins absorb UV light at 280 nm. The absorbance is directly proportional to the protein concentration according to the Beer-Lambert law.[11][12][13][14][15] | Simple, rapid, non-destructive, and does not require a standard curve if the extinction coefficient is known.[11][13] | Requires a pure protein sample. Interference from other molecules that absorb at 280 nm, such as nucleic acids.[11][12] The extinction coefficient can vary between different this compound preparations. |

| Bradford Assay | A colorimetric assay where the Coomassie Brilliant Blue G-250 dye binds to proteins, causing a shift in its absorbance maximum from 465 nm to 595 nm. | Fast, sensitive, and compatible with most common buffers. | The assay is non-linear over a wide range and can be affected by the presence of detergents. The dye can also bind to the assay cuvettes. |

| Bicinchoninic Acid (BCA) Assay | A colorimetric assay where proteins reduce Cu2+ to Cu+ in an alkaline medium. The Cu+ then chelates with BCA to form a purple-colored complex that absorbs at 562 nm. | High sensitivity, good linearity, and less susceptible to interference from detergents compared to the Bradford assay. | Slower than the Bradford assay and can be affected by the presence of reducing agents and chelating agents. |

Experimental Protocols

Protocol 1: Determination of Trypsin Activity using a BAEE Assay

This protocol is based on the continuous spectrophotometric rate determination of the hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE).[1]

Materials:

-

This compound Solution

-

67 mM Sodium Phosphate Buffer, pH 7.6

-

0.25 mM BAEE Substrate Solution (in buffer)

-

1 mM HCl

-

Spectrophotometer with temperature control (25°C)

-

Quartz cuvettes

Procedure:

-

Prepare Reagents:

-

Prepare Enzyme Solution:

-

Immediately before use, dilute the this compound in cold 1 mM HCl to a concentration that will result in a linear rate of absorbance change. A starting concentration of 425-575 units/mL is often recommended.[1]

-

-

Assay:

-

Set the spectrophotometer to 253 nm and equilibrate to 25°C.[1]

-

In a quartz cuvette, mix 3.0 mL of the 67 mM sodium phosphate buffer and 0.2 mL of the 0.25 mM BAEE substrate solution.[1]

-

Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding a known volume (e.g., 20 µL) of the diluted trypsin solution.

-

Immediately mix by inversion and record the increase in absorbance at 253 nm for 5 minutes.[1]

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.

-

Calculate the activity in BAEE units using the following formula:

-

Protocol 2: Determination of Trypsin Concentration by UV Absorbance at 280 nm

This protocol provides a quick and simple method to estimate the concentration of a purified this compound solution.[11][15]

Materials:

-

Purified this compound Solution

-

Buffer in which the trypsin is dissolved (for blank)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength to 280 nm.

-

Use the buffer in which the trypsin is dissolved to zero the spectrophotometer (blank).[15]

-

Measure the absorbance of the this compound solution. The reading should ideally be within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample with the buffer if necessary.

-

Calculation:

-

Calculate the protein concentration using the Beer-Lambert law:

Where:

-

A280 is the absorbance at 280 nm.

-

ε is the molar extinction coefficient of the specific this compound (in L·g⁻¹·cm⁻¹). This value is typically provided by the manufacturer.

-

l is the path length of the cuvette (usually 1 cm).[11]

-

-

Visualizing Experimental Workflows

Protein Digestion for Mass Spectrometry

This compound is the gold standard for protein digestion in proteomics due to its high specificity, cleaving C-terminal to lysine and arginine residues.[16] This predictable cleavage pattern is crucial for accurate protein identification by mass spectrometry.

Caption: Workflow for protein digestion using this compound for mass spectrometry analysis.

Cell Detachment for Cell Culture

In cell culture, trypsin is used to detach adherent cells from the culture vessel surface by cleaving cell-surface proteins responsible for adhesion.[17][18]

Caption: General workflow for detaching adherent cells using this compound for subculturing.

Factors Influencing this compound Activity

To ensure optimal and consistent results, it is essential to consider the factors that can influence trypsin's enzymatic activity.

Table 4: Key Factors Affecting Trypsin Activity

| Factor | Optimal Range/Effect | Rationale |

| pH | 7.5 - 8.5[19][20] | The catalytic activity of trypsin is highly dependent on the pH of the reaction buffer. Deviations from the optimal pH range can lead to a significant decrease in activity. Trypsin is most stable at an acidic pH (around 3.0) but is active at a slightly alkaline pH.[21] |

| Temperature | 25°C - 37°C | While trypsin activity generally increases with temperature, higher temperatures can also lead to autolysis and denaturation of the enzyme.[22][23] The optimal temperature can vary depending on the specific application and the duration of the incubation. |

| Substrate Concentration | Should be in excess for activity assays | In an activity assay, the substrate should not be the limiting factor to ensure that the measured rate is directly proportional to the enzyme concentration.[24] |

| Inhibitors | Presence of specific inhibitors (e.g., PMSF, TLCK, soybean trypsin inhibitor) will decrease or abolish activity.[9] | Specific inhibitors bind to the active site of trypsin, preventing it from binding to its substrate. This is often utilized to stop the enzymatic reaction at a desired time point. |

| Calcium Ions (Ca²⁺) | Presence of Ca²⁺ can stabilize trypsin and protect it from autolysis.[][26] | Calcium ions bind to trypsin and induce a conformational change that increases its stability and resistance to self-digestion. |

By carefully controlling these factors, researchers can maximize the efficiency and reproducibility of their experiments involving this compound. This guide provides the foundational knowledge and practical protocols to confidently work with this indispensable enzyme.

References

- 1. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]

- 2. shop.neofroxx.com [shop.neofroxx.com]

- 3. thomassci.com [thomassci.com]

- 4. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. omicsonline.org [omicsonline.org]

- 6. nbinno.com [nbinno.com]

- 7. serva.de [serva.de]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. peakproteins.com [peakproteins.com]

- 12. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 13. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]

- 14. jordilabs.com [jordilabs.com]

- 15. Measuring protein concentration using absorbance at 280 nm [ruf.rice.edu]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. biocompare.com [biocompare.com]

- 18. Trypsin-induced proteome alteration during cell subculture in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Factors Affecting Enzyme Activity Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 20. Trypsin | 9002-07-7 [chemicalbook.com]

- 21. uspbpep.com [uspbpep.com]

- 22. Effect of pH, substrate, and temperature on tryptic activity of duodenal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. quora.com [quora.com]

- 24. rsc.org [rsc.org]

- 26. marvelgent.com [marvelgent.com]

The Definitive Guide to Animal-Origin Free Recombinant Trypsin for Clinical Research

A comprehensive resource for researchers, scientists, and drug development professionals on the critical role of animal-origin free (AOF) recombinant trypsin in advancing clinical research. This guide provides an in-depth analysis of its production, benefits, and applications, supported by quantitative data and detailed experimental protocols.

In the landscape of clinical research and biopharmaceutical production, the imperative for safety, consistency, and regulatory compliance has driven the adoption of animal-origin free (AOF) reagents. Among these, this compound has emerged as a critical tool, replacing its animal-derived predecessor to mitigate risks and enhance reproducibility. This technical guide explores the multifaceted advantages of AOF this compound, offering a thorough examination of its characteristics, performance data, and standardized protocols for its use in cell culture applications.

The Shift from Animal-Derived to this compound

Traditionally, trypsin, a serine protease essential for dissociating adherent cells in culture, has been sourced from porcine or bovine pancreases.[1][2] However, this conventional method presents several challenges, including the risk of contamination with animal viruses, prions, and other adventitious agents.[3][4] The inherent variability between batches of animal-derived trypsin can also lead to inconsistent experimental results.[1]

The advent of recombinant DNA technology has enabled the production of highly pure and consistent trypsin in various expression systems, such as E. coli, yeast (Pichia pastoris), and even transgenic corn plants.[1][5][6][7][8] This animal-origin free approach eliminates the risks associated with animal-derived materials, ensuring enhanced safety and reliability in clinical research and biomanufacturing.[9][10] Global regulatory bodies, including the FDA and EMA, are increasingly encouraging the use of AOF solutions to improve product safety and quality.[4][11]

Production and Key Advantages of AOF this compound

AOF this compound is produced through fermentation or transgenic plant expression systems, followed by rigorous purification processes like high-pressure liquid chromatography (HPLC).[5] This results in a product with significantly higher purity and specific activity compared to its animal-derived counterpart.

Key Advantages:

-

Enhanced Safety: Free from animal-derived pathogens, eliminating the risk of viral contamination and immunogenic reactions.[10][12]

-

High Purity and Specificity: Devoid of contaminating proteases like chymotrypsin and carboxypeptidase A, ensuring specific cleavage activity and preventing unwanted cellular damage.[5][12]

-

Batch-to-Batch Consistency: Recombinant production ensures a standardized and reproducible product, leading to more reliable and consistent experimental outcomes.[1][2]

-

Ethical and Sustainable: Eliminates the use of animals in the production process, aligning with ethical considerations and providing a more sustainable supply chain.[1][2]

-

Regulatory Compliance: Simplifies adherence to global manufacturing regulations for biopharmaceuticals and cell-based therapies.[4][9]

Quantitative Performance Data

The performance of AOF this compound is often comparable or superior to animal-derived trypsin. Key performance indicators include specific activity, purity, and its effect on cell viability and yield.

| Parameter | Animal-Derived Trypsin | AOF this compound | Source |

| Purity | Variable, may contain other proteases | ≥95% to >98% | [5][13] |

| Specific Activity | Variable | ≥2500 USP units/mg to >6200 USP U/mg | [5][14] |

| Contaminants | Risk of viruses, prions, other proteases | Free of animal-derived contaminants | [5][12] |

| Cell Viability | Can be lower due to contaminants | Generally high (>90%) | [15] |

| Consistency | Batch-to-batch variability | High consistency | [1][2] |

Table 1: Comparison of key performance indicators between animal-derived and AOF this compound.

Applications in Clinical Research and Drug Development

AOF this compound is a versatile tool with a wide range of applications in both academic research and industrial bioprocessing.

-

Cell Culture and Therapy: Essential for the routine passaging of adherent cell lines, including sensitive primary cells and stem cells used in cell-based therapies.[9][12][15] Its gentle action helps maintain cell health and integrity.[1][3]

-

Vaccine Manufacturing: Used for the propagation of cells required for viral vaccine production.[9][13]

-

Insulin Production: Employed in the conversion of proinsulin to insulin.[6][13]

-

Proteomics and Protein Characterization: Utilized for the specific cleavage of proteins into peptides for analysis by mass spectrometry.[16][17][18][19]

-

Tissue Engineering: Aids in the dissociation of tissues to isolate primary cells for creating engineered tissues and regenerative medicine applications.[18]

Experimental Protocols

The following are detailed methodologies for common applications of AOF this compound in cell culture.

Protocol for Cell Dissociation of Adherent Cell Lines

This protocol provides a general guideline for detaching adherent cells from a culture surface. Optimal conditions, such as incubation time and trypsin concentration, may vary depending on the cell line.

Materials:

-

AOF this compound solution (e.g., 0.05% to 0.25% in a balanced salt solution)[20]

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺-free

-

Complete cell culture medium containing serum or a trypsin inhibitor (e.g., Soybean Trypsin Inhibitor)

-

Sterile pipettes and centrifuge tubes

-

Hemocytometer or automated cell counter

Procedure:

-

Preparation: Pre-warm the AOF this compound solution, PBS, and complete culture medium to 37°C.[20]

-

Cell Examination: Visually inspect the cell monolayer under a microscope to ensure the cells are healthy and have reached the desired confluency (typically 80-90%).

-

Aspirate Medium: Carefully remove and discard the culture medium from the flask or dish.

-

Wash Cells: Gently rinse the cell monolayer with pre-warmed, Ca²⁺ and Mg²⁺-free PBS to remove any residual serum that may inhibit trypsin activity.[20] Aspirate and discard the PBS.

-

Add Trypsin: Add a sufficient volume of pre-warmed AOF this compound solution to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).

-

Incubate: Incubate the vessel at 37°C for 2-5 minutes.[12][20] The optimal incubation time will vary between cell lines. Monitor the cells under a microscope; detached cells will appear rounded and refractile.[20] Gently tap the side of the vessel to aid detachment.

-

Inactivate Trypsin: Once the majority of cells are detached, add at least two volumes of pre-warmed complete culture medium containing serum to inactivate the trypsin.[20] For serum-free cultures, add a trypsin inhibitor such as Soybean Trypsin Inhibitor at an equimolar concentration.[20]

-

Cell Collection: Gently pipette the cell suspension up and down several times to create a single-cell suspension. Transfer the cell suspension to a sterile centrifuge tube.

-

Centrifugation: Centrifuge the cell suspension at 100-300 x g for 5-10 minutes to pellet the cells.[20]

-

Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

-

Cell Counting and Subculturing: Determine the viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.[20] Seed the cells into new culture vessels at the desired density.

Protocol for Inactivation of AOF this compound

Proper inactivation of trypsin is crucial to prevent damage to cell surface proteins after detachment.

Method 1: Using Serum

For most cell culture applications, adding a sufficient volume of complete culture medium containing fetal bovine serum (FBS) or other sera will effectively inactivate the trypsin due to the presence of protease inhibitors like α1-antitrypsin.[21]

Method 2: Using Soybean Trypsin Inhibitor (SBTI)

In serum-free culture systems, a defined trypsin inhibitor is required.

-

Prepare a stock solution of SBTI.

-

After cell detachment, add SBTI to the cell suspension at a concentration that is equimolar or in slight excess to the trypsin concentration.

-

Mix gently and proceed with cell collection and centrifugation as described in the cell dissociation protocol.

Visualizing Workflows and Pathways

The following diagrams illustrate key processes related to the use of AOF this compound.

Conclusion

The transition to animal-origin free this compound represents a significant advancement in clinical research and biopharmaceutical manufacturing. Its superior safety profile, high purity, and batch-to-batch consistency address the critical limitations of animal-derived trypsin. By providing a reliable and reproducible tool for cell culture and other applications, AOF this compound is instrumental in accelerating the development of novel therapies and ensuring the highest standards of quality and safety in modern biotechnology.[1][3][8]

References

- 1. Unlocking Biotechnology: The Power of this compound - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]

- 2. Exploring the Revolutionary Enzyme: this compound - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]

- 3. hzymesbiotech.com [hzymesbiotech.com]

- 4. invitria.com [invitria.com]

- 5. Trypsin (Human, Recombinant) with specific acitity ≥2500 USP u/mg for mass spectrometry or/and cell culture | GBiosciences [gbiosciences.com]

- 6. POLYMUN - Excellence in Biopharmaceuticals and Liposomes, Contract Development and Manufacturing [polymun.com]

- 7. cellsciences.com [cellsciences.com]

- 8. Breaking Boundaries: this compound's Impact on Biotechnology - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]

- 9. novonesis.com [novonesis.com]

- 10. The benefits of using animal-free recombinant proteins [bio-connect.nl]

- 11. New FDA Draft Guideline regarding the Use of Human- and Animal-derived Materials - ECA Academy [gmp-compliance.org]

- 12. shop.sartorius.com [shop.sartorius.com]

- 13. polymun.com [polymun.com]

- 14. Active Recombinant Porcine Trypsin - Creative BioMart [creativebiomart.net]

- 15. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 16. Evaluation of Recombinant, Chemically Treated Trypsin in Proteomics and Protein Characterization Assays [sigmaaldrich.com]

- 17. Evaluation of Recombinant, Chemically Treated Trypsin in Proteomics and Protein Characterization Assays [sigmaaldrich.com]

- 18. pharmiweb.com [pharmiweb.com]

- 19. nbinno.com [nbinno.com]

- 20. Trypsin Cell Dissociation Protocol [sigmaaldrich.com]

- 21. Trypsinization - Wikipedia [en.wikipedia.org]

The Pivotal Role of Recombinant Trypsin in Modern Biopharmaceutical Production: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biopharmaceutical production, the pursuit of purity, consistency, and safety is paramount. Trypsin, a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues, has long been an indispensable tool in various biotechnological applications.[1] Traditionally sourced from bovine or porcine pancreas, native trypsin preparations have inherent limitations, including the risk of viral and prion contamination, batch-to-batch variability, and the presence of contaminating proteases like chymotrypsin.[2][3] The advent of recombinant DNA technology has enabled the production of recombinant trypsin, a highly pure and consistent alternative that has revolutionized biopharmaceutical manufacturing.[4] This technical guide provides a comprehensive overview of the role of this compound in modern biopharmaceutical production, with a focus on its applications in cell culture, proteomics, and insulin manufacturing.

Advantages of this compound

This compound offers several distinct advantages over its animal-derived counterpart, making it the preferred choice for cGMP (current Good Manufacturing Practices) compliant processes.[1] These advantages are rooted in its production method, which involves expressing the trypsin gene in a well-characterized host system, such as E. coli or Pichia pastoris, followed by rigorous purification.[3][5]

dot

Caption: Advantages of this compound over Native Trypsin.

Quantitative Comparison of Recombinant vs. Native Trypsin

The superiority of this compound can be quantified across several key parameters.

| Parameter | This compound | Native (Animal-Derived) Trypsin | References |

| Purity | >98% | Variable, often contains chymotrypsin and other proteases | [6] |

| β-Trypsin Content | ≥70% | 34% (in one cited example) | [7] |

| Specific Activity | Typically >3800 USP Units/mg | ≥2500 USP Units/mg | [6] |

| Source | Microbial fermentation (e.g., Pichia pastoris, E. coli) | Porcine or bovine pancreas | [3] |

| Contaminant Risk | Animal-origin free, no risk of animal viruses or prions | Potential for viral and prion contamination | [3] |

| Consistency | High batch-to-batch consistency | Inherent variability between batches | [8] |

Applications in Biopharmaceutical Production

Cell Culture: Detachment of Adherent Cells

This compound is extensively used for the dissociation of adherent cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells, which are workhorses for the production of monoclonal antibodies and other therapeutic proteins.[9][10][11] The gentle and specific action of this compound ensures high cell viability and maintains the integrity of cell surface receptors, which is crucial for downstream processes and overall product quality.[4]

dot

Caption: Subculturing workflow for adherent cells using this compound.

This protocol provides a general guideline for detaching adherent cells using this compound. Optimal conditions may vary depending on the cell line.

-

Preparation: Pre-warm the this compound solution and complete growth medium to 37°C.[12]

-

Aspiration: Carefully remove the spent culture medium from the vessel.[12]

-

Washing: Wash the cell monolayer with a sterile, Ca2+/Mg2+-free phosphate-buffered saline (PBS) to remove any residual serum that may inhibit trypsin activity.

-

Trypsinization: Add an appropriate volume of pre-warmed this compound to the culture vessel to cover the cell monolayer (e.g., 1 mL for a T-25 flask).

-

Incubation: Incubate the vessel at 37°C for 2-10 minutes. The exact time depends on the cell line's adherence. Monitor the cells under a microscope until they appear rounded and detached.[13]

-

Inactivation: Add at least an equal volume of complete growth medium containing serum to inactivate the trypsin. For serum-free cultures, a specific trypsin inhibitor should be used.[12]

-

Cell Collection and Processing: Gently pipette the cell suspension to break up any clumps and transfer to a sterile centrifuge tube. Centrifuge at 150-300 x g for 5 minutes.[12]

-

Resuspension and Subculturing: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium. The cells are now ready for counting and reseeding into new culture vessels.[12]

The Impact of Trypsinization on Cell Signaling

It is crucial for researchers to be aware that the process of trypsinization itself can induce intracellular signaling cascades. Trypsin can activate Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[14] This activation can lead to downstream signaling events, including the activation of the MAPK/ERK pathway, which can influence cell proliferation and survival.[15] The use of highly pure this compound minimizes the confounding effects of other proteases, but the inherent activity of trypsin on PARs should be considered when analyzing signaling pathways in cells that have been recently subcultured.

dot

References

- 1. US10947521B2 - Process for producing this compound - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. yeasenbio.com [yeasenbio.com]

- 4. Unlocking Biotechnology: The Power of this compound - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]

- 5. Unveiling the Art of this compound Production: From Genes to Enzymes - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]

- 6. polymun.com [polymun.com]

- 7. custombiotech.roche.com [custombiotech.roche.com]

- 8. Breaking Boundaries: this compound's Impact on Biotechnology - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]

- 9. hzymesbiotech.com [hzymesbiotech.com]

- 10. Comparative Study: HEK293 Cells Vs CHO Cells | evitria [evitria.com]

- 11. pharmasalmanac.com [pharmasalmanac.com]

- 12. krishgenbiosystems.com [krishgenbiosystems.com]

- 13. static.igem.org [static.igem.org]

- 14. Low-Dose Trypsin Accelerates Wound Healing via Protease-Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluating Extracellular Matrix influence on adherent cell signaling by Cold Trypsin Phosphorylation-specific Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Recombinant Trypsin for Proteomics Sample Preparation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of recombinant trypsin and its application in proteomics sample preparation. It details the advantages of this compound over its native counterpart, offers detailed experimental protocols, and presents quantitative data to inform experimental design.

Introduction: The Central Role of Trypsin in Proteomics

Mass spectrometry-based proteomics fundamentally relies on the enzymatic digestion of proteins into smaller, more readily analyzable peptides. Trypsin, a serine protease, has long been the enzyme of choice for this purpose due to its high specificity, cleaving peptide bonds C-terminal to lysine (Lys) and arginine (Arg) residues.[1] This specificity generates peptides of an ideal size and charge state for analysis by mass spectrometry.[2] However, the traditional source of trypsin, porcine pancreas, presents several challenges that can impact the quality and reproducibility of proteomic analyses. The advent of this compound has addressed many of these limitations, offering a superior alternative for robust and reliable proteomics.

Native vs. This compound: A Comparative Analysis

Native trypsin, purified from porcine pancreas, is often a heterogeneous mixture containing not only trypsin but also other proteases like chymotrypsin.[3] Furthermore, native trypsin is prone to autolysis, a process of self-digestion that can lead to reduced enzymatic activity and the generation of interfering peptide fragments in the final sample.[4] To mitigate these issues, native trypsin preparations are often chemically modified (e.g., through reductive methylation) and treated with inhibitors like TPCK to suppress chymotrypsin activity.[5]

This compound, produced in controlled expression systems such as E. coli or Pichia pastoris, offers significant advantages:

-

High Purity: Recombinant production eliminates contamination from other proteases like chymotrypsin, ensuring highly specific cleavage.[3]

-

Reduced Autolysis: Many recombinant trypsins are genetically engineered or chemically modified to be more resistant to autolysis, leading to greater stability and fewer interfering peptides.

-

Batch-to-Batch Consistency: The controlled manufacturing process of this compound ensures high lot-to-lot consistency, a critical factor for reproducible large-scale proteomic studies.[3]

The following diagram illustrates the key differences between native and this compound preparations.

Caption: Key differences between native and this compound.

Quantitative Performance of this compound

Studies have demonstrated that this compound performs comparably to, and in some aspects surpasses, native proteomics-grade trypsin.

Table 1: Comparison of Protein and Peptide Identifications

| Trypsin Type | Digestion Conditions | Average Number of Proteins Identified | Reference |

| Proteomics Grade (Native) | 37°C for 18 hr | 2,021 | [5] |

| SOLu-Trypsin (Recombinant) | 37°C for 18 hr | 2,055 | [5] |

| SOLu-Trypsin Dimethylated (Recombinant) | 37°C for 18 hr | 2,025 | [5] |

| Proteomics Grade (Native) | 45°C for 2 hr | 2,167 | [5] |

| SOLu-Trypsin (Recombinant) | 45°C for 2 hr | 2,128 | [5] |

| SOLu-Trypsin Dimethylated (Recombinant) | 45°C for 2 hr | 2,162 | [5] |

Table 2: Comparison of Missed Cleavages in HeLa Cell Lysate Digest

| Trypsin Manufacturer | Average Percentage of Missed Cleavages | Reference |

| Various Commercial Trypsins | 11.6% - 20.6% | [6][7] |

Note: The percentage of missed cleavages can vary significantly between different commercial preparations of trypsin.[6][7]

Recombinant acetylated trypsin has shown superior activity and specificity on complex samples like yeast lysate and greater resistance to autolysis, enabling more complete digestion.[8][9]

Experimental Protocols for Proteomics Sample Preparation

The following sections provide detailed protocols for both in-solution and in-gel digestion of proteins using this compound. The overall workflow is depicted in the diagram below.

Caption: A generalized workflow for proteomics sample preparation.

In-Solution Digestion Protocol

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

-

This compound (lyophilized powder or solution)

-

Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl or Ammonium Bicarbonate, pH 8.0[10]

-

Reduction Reagent: 100 mM Dithiothreitol (DTT) in water (prepare fresh)[11]

-

Alkylation Reagent: 200 mM Iodoacetamide (IAA) in water (prepare fresh, protect from light)[10]

-

Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

-

Quenching Solution: 10% Formic Acid or 10% Trifluoroacetic Acid (TFA)

Procedure:

-

Protein Solubilization and Denaturation:

-

Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final protein concentration of 1-10 µg/µL.[10]

-

Incubate at 37°C for 30-60 minutes.

-

-

Reduction:

-

Alkylation:

-

Cool the sample to room temperature.

-

Add the Alkylation Reagent to a final concentration of 15-20 mM IAA.[10]

-

Incubate in the dark at room temperature for 30-45 minutes.

-

-

Sample Dilution:

-

Dilute the sample with Digestion Buffer to reduce the urea concentration to below 2 M. A 4 to 8-fold dilution is common.[13]

-

-

Trypsin Digestion:

-

Add this compound to the protein sample at a ratio of 1:20 to 1:100 (trypsin:protein, w/w).[12]

-

Incubate at 37°C for 4 hours to overnight (12-18 hours) with gentle shaking.

-

-

Quenching the Digestion:

-

Stop the digestion by adding the Quenching Solution to a final concentration of 0.5-1% to lower the pH to ~2-3.[10]

-

-

Sample Cleanup:

-

Desalt the peptide mixture using a C18 StageTip, ZipTip, or solid-phase extraction (SPE) cartridge prior to mass spectrometry analysis.

-

In-Gel Digestion Protocol

This protocol is used for proteins that have been separated by 1D or 2D gel electrophoresis.

Materials:

-

This compound (lyophilized powder or solution)

-

Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate

-

Reduction Reagent: 10 mM DTT in 100 mM Ammonium Bicarbonate (prepare fresh)[3]

-

Alkylation Reagent: 55 mM IAA in 100 mM Ammonium Bicarbonate (prepare fresh, protect from light)[3]

-

Dehydration Solution: 100% Acetonitrile (ACN)

-

Trypsin Rehydration Buffer: 50 mM Ammonium Bicarbonate, pH 8.0 (ice-cold)

-

Peptide Extraction Buffer: 50% ACN with 5% Formic Acid or 0.1% TFA

Procedure:

-

Gel Band Excision:

-

Excise the protein band of interest from the Coomassie or silver-stained gel using a clean scalpel.

-

Cut the gel band into small pieces (approximately 1x1 mm).

-

-

Destaining:

-

Place the gel pieces in a microcentrifuge tube.

-

Add enough Destaining Solution to cover the gel pieces and incubate for 15-30 minutes at room temperature with shaking.

-

Repeat this step until the gel pieces are colorless.

-

-

Dehydration:

-

Remove the destaining solution and add Dehydration Solution to shrink the gel pieces.

-

Incubate for 10-15 minutes, then remove the ACN.

-

Dry the gel pieces in a vacuum centrifuge for 5-10 minutes.

-

-

Reduction:

-

Rehydrate the gel pieces in Reduction Reagent and incubate at 56°C for 45-60 minutes.[3]

-

Cool to room temperature and remove the excess liquid.

-

-

Alkylation:

-

Add Alkylation Reagent to the gel pieces and incubate in the dark at room temperature for 30-45 minutes.[3]

-

Remove the alkylation solution and wash the gel pieces with 100 mM Ammonium Bicarbonate, followed by dehydration with 100% ACN.

-

Dry the gel pieces in a vacuum centrifuge.

-

-

Trypsin Digestion:

-

Rehydrate the gel pieces on ice with a minimal volume of ice-cold this compound solution (typically 10-20 ng/µL in Trypsin Rehydration Buffer).[14]

-

After the gel pieces have absorbed the trypsin solution (15-30 minutes), add enough Trypsin Rehydration Buffer to just cover the gel pieces.

-

Incubate at 37°C overnight (12-18 hours).

-

-

Peptide Extraction:

-

Add Peptide Extraction Buffer to the tube and incubate for 15-30 minutes with sonication or vortexing.

-

Collect the supernatant.

-

Repeat the extraction step at least twice.

-

Pool the supernatants and dry the extracted peptides in a vacuum centrifuge.

-

-

Sample Cleanup:

-

Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% TFA in water) and desalt using a C18 tip if necessary.

-

Conclusion

This compound offers a superior alternative to native trypsin for proteomics sample preparation, providing higher purity, reduced autolysis, and greater batch-to-batch consistency. These advantages translate to more reliable and reproducible proteomics data. The detailed protocols provided in this guide offer a starting point for researchers to optimize their sample preparation workflows for a wide range of proteomics applications. The selection of an appropriate digestion strategy, coupled with high-quality reagents like this compound, is a critical step towards achieving high-quality and impactful proteomics results.

References

- 1. CRYSTALLINE TRYPSIN : IV. REVERSIBILITY OF THE INACTIVATION AND DENATURATION OF TRYPSIN BY HEAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. marvelgent.com [marvelgent.com]

- 5. 化学处理的重组胰蛋白酶在蛋白质组学和蛋白质表征分析中的应用评测 [sigmaaldrich.com]

- 6. Assessing the Role of Trypsin in Quantitative Plasma and Single-Cell Proteomics toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Recombinant acetylated trypsin demonstrates superior stability and higher activity than commercial products in quantitative proteomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Universitetet i Bergen [uib.no]

- 11. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]

- 12. sciex.com [sciex.com]

- 13. cmsp.umn.edu [cmsp.umn.edu]

- 14. bioscience.fi [bioscience.fi]

Recombinant Trypsin in Vaccine Manufacturing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Trypsin in Cell-Based Vaccine Manufacturing

Cell-based vaccine manufacturing has emerged as a modern and efficient alternative to traditional egg-based production methods. This approach relies on the large-scale culture of mammalian cells to propagate viruses, which are then harvested, purified, and formulated into vaccines. A critical reagent in this process is trypsin, a serine protease traditionally derived from porcine pancreas. Trypsin plays a dual role: it is essential for detaching adherent cell lines from culture surfaces to enable passaging and scale-up, and it is crucial for the proteolytic activation of certain viruses, a necessary step for their infectivity and efficient propagation.[1][2]

However, the use of animal-derived trypsin presents several challenges in a Good Manufacturing Practice (GMP) environment, including the risk of contamination with adventitious agents like viruses and prions, inherent batch-to-batch variability, and potential supply chain insecurities.[1][3] To mitigate these risks and enhance the safety and consistency of vaccine production, the biopharmaceutical industry is increasingly transitioning to recombinant trypsin.

This technical guide provides a comprehensive overview of the use of this compound in the vaccine manufacturing process. It details the advantages of this compound over its animal-derived counterpart, provides experimental protocols for its application, presents quantitative data to support its efficacy, and illustrates key biological pathways and experimental workflows.

The Superiority of this compound: A Safer and More Consistent Alternative

This compound is produced in well-characterized microbial or plant-based expression systems, such as Pichia pastoris or corn, through recombinant DNA technology.[4][5] This controlled production process eliminates the risks associated with animal-derived materials and offers several distinct advantages:

-

Enhanced Safety: Being of non-animal origin, this compound is free from animal viruses, prions, and other adventitious agents that could compromise vaccine safety.[1][6] This eliminates the need for extensive and sometimes unreliable testing of animal-derived materials.

-

High Purity and Consistency: Recombinant production ensures a highly pure and well-characterized enzyme, free from contaminating proteases like chymotrypsin that are often present in animal-derived preparations.[7] This high purity leads to greater lot-to-lot consistency, resulting in more predictable and reproducible manufacturing processes.[6]

-

Defined Activity: this compound has a well-defined specific activity, allowing for more precise and controlled application in cell culture and viral activation.[5]

-

Ethical and Sustainable: The use of this compound aligns with the growing demand for animal-free reagents, addressing ethical concerns and reducing the reliance on animal sources.

Core Applications of this compound in Vaccine Manufacturing

This compound is integral to two primary stages of the vaccine manufacturing workflow: cell culture and virus propagation.

Cell Dissociation for Adherent Cell Culture

Many cell lines used for vaccine production, such as Vero, MDCK, and CHO cells, are anchorage-dependent and require a surface for attachment and growth.[3][4] To expand the cell culture, these adherent cells must be periodically detached from the culture vessel surface, a process known as passaging or subculturing. This compound efficiently cleaves the peptide bonds of cell adhesion molecules, such as cadherins and integrins, which anchor the cells to the substrate and to each other.[7] This allows for the gentle and effective dissociation of the cell monolayer into a single-cell suspension for subsequent reseeding into new culture vessels.

Proteolytic Activation of Viruses

For several viruses, including influenza and rotavirus, infectivity is dependent on the proteolytic cleavage of a surface glycoprotein.[1][8] For instance, the hemagglutinin (HA) protein of the influenza virus is synthesized as a precursor, HA0, which must be cleaved into two subunits, HA1 and HA2, to become fusion-competent and initiate infection.[8] Many cell lines used for vaccine production lack the necessary endogenous proteases to perform this cleavage efficiently. Therefore, exogenous trypsin is added to the culture medium to facilitate this activation, enabling multi-cycle replication and high-titer virus production.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the performance of this compound with animal-derived trypsin in key aspects of vaccine manufacturing.

Table 1: Comparison of Cell Detachment Time and Viability

| Cell Line | Trypsin Type | Concentration | Detachment Time (min) | Cell Viability (%) | Reference |

| Vero | Domestic Recombinant | Not Specified | 17.33 | >95% | [10] |

| Imported Recombinant | Not Specified | 9.17 | >95% | [10] | |

| MDCK | Recombinant | Not Specified | Longer than animal-derived | >94.77% | [11] |

| Animal-derived | Not Specified | Shorter than recombinant | >94.77% | [11] |

Table 2: Comparison of Virus Yield

| Virus | Cell Line | Trypsin Type | Trypsin Concentration (µg/mL) | Virus Titer (log10 FFU/mL or HAU/50µl) | Reference |

| Influenza A/H1N1 | MDCK SI-6 | Recombinant | Not Specified | Lower than bovine/porcine | [11] |

| Bovine | 0.4 | 166.1 HAU/50µl | [11] | ||

| Porcine | 2.1 | 164.2 HAU/50µl | [11] | ||

| Rotavirus RV3-BB | Vero | Recombinant | Not Specified | Lower than porcine | [12] |

| Porcine | Not Specified | 7.3 ± 0.3 | [12] |

Experimental Protocols

Protocol for Adherent Cell Detachment using this compound

This protocol provides a general guideline for detaching adherent cells for subculturing. The optimal conditions may vary depending on the cell line.

-

Aspirate Culture Medium: Carefully remove the spent culture medium from the flask, ensuring not to disturb the cell monolayer.

-

Wash Cells: Gently wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.

-

Add this compound: Add pre-warmed this compound solution to the flask, using enough volume to cover the entire cell monolayer (e.g., 1-2 mL for a T-75 flask).

-

Incubate: Incubate the flask at 37°C for 2-5 minutes. The incubation time will vary depending on the cell line's adherence. Monitor the cells under a microscope. Detachment is indicated by the cells rounding up and detaching from the surface.

-

Inactivate Trypsin: Once the majority of cells are detached, add complete growth medium containing serum to the flask. The serum proteins will inactivate the trypsin. For serum-free cultures, a specific trypsin inhibitor, such as soybean trypsin inhibitor, should be used.

-

Cell Collection and Counting: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a sterile centrifuge tube. Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

-

Reseeding: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Seed the cells into new culture vessels at the desired density.[13][14]

Protocol for Influenza Virus Propagation in MDCK Cells using this compound

This protocol outlines the general steps for propagating influenza virus in Madin-Darby Canine Kidney (MDCK) cells.

-

Seed MDCK Cells: Seed MDCK cells in T-flasks or roller bottles and grow them to 90-100% confluency in a complete growth medium.

-

Prepare Virus Inoculum: Thaw a vial of influenza virus seed stock and dilute it in a serum-free medium to achieve the desired multiplicity of infection (MOI).

-

Infection: Wash the confluent MDCK cell monolayer with sterile PBS. Add the diluted virus inoculum to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Add this compound: After the adsorption period, remove the virus inoculum and add a serum-free medium containing an optimized concentration of this compound (e.g., 1-5 µg/mL). The optimal concentration should be determined empirically for each virus strain and cell line.

-

Incubation: Incubate the infected culture at 37°C for 2-3 days. Monitor the culture daily for the appearance of a cytopathic effect (CPE), which includes cell rounding, detachment, and lysis.

-

Harvest Virus: Once significant CPE is observed, harvest the supernatant containing the progeny virus.

-

Clarification and Titration: Centrifuge the harvested supernatant at a low speed to remove cell debris. The virus titer in the clarified supernatant can be determined using methods such as the hemagglutination (HA) assay or the 50% tissue culture infectious dose (TCID50) assay.[8][15]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Trypsin's Dual Role in Viral Infection and Host Cell Response

Trypsin not only facilitates viral entry by cleaving viral surface proteins but can also impact the host cell's innate immune response. For instance, trypsin has been shown to degrade secreted interferon (IFN), a key antiviral cytokine, thereby dampening the host's antiviral signaling.[9]

Caption: Dual role of this compound in viral activation and modulation of host cell signaling.

Experimental Workflow: Evaluation of this compound in a Vaccine Manufacturing Process

The following diagram illustrates a typical workflow for evaluating and implementing this compound as a replacement for animal-derived trypsin in a vaccine manufacturing process.

Caption: Workflow for the evaluation and implementation of this compound in vaccine manufacturing.

Conclusion

The transition from animal-derived to this compound represents a significant advancement in the safety, consistency, and reliability of cell-based vaccine manufacturing. By eliminating the risks associated with animal-derived materials and providing a highly pure and consistent reagent, this compound enables a more robust and controlled production process. While optimization of concentration and protocols is necessary for specific cell lines and viruses, the benefits of enhanced safety and reproducibility make this compound an indispensable tool for the development and manufacturing of modern vaccines. This guide provides a foundational understanding for researchers and professionals to effectively integrate this compound into their vaccine development and manufacturing workflows.

References

- 1. Application of this compound in Vaccine - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]

- 2. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 3. cellculturedish.com [cellculturedish.com]

- 4. Use Of Roche this compound For Cell Culture Applications [cellandgene.com]

- 5. diva-portal.org [diva-portal.org]

- 6. xtalks.com [xtalks.com]

- 7. yeasenbio.com [yeasenbio.com]

- 8. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 9. Trypsin promotes efficient influenza vaccine production in MDCK cells by interfering with the antiviral host response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijbiol.com [ijbiol.com]

- 11. Optimization of trypsins for influenza A/H1N1 virus replication in MDCK SI-6 cells, a novel MDCK cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Developing a manufacturing process to deliver a cost effective and stable liquid human rotavirus vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 胰蛋白酶细胞解离方案 [sigmaaldrich.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. MDCK and Vero cells for influenza virus vaccine production: a one-to-one comparison up to lab-scale bioreactor cultivation - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Proteomics: A Technical Guide to Recombinant Trypsin for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mass spectrometry-based proteomics, the complete and specific digestion of proteins into analyzable peptides is a critical determinant of success. Trypsin, a serine protease that cleaves C-terminal to lysine and arginine residues, has long been the gold standard for this purpose. The advent of recombinant trypsin has revolutionized this fundamental step by offering a highly pure, stable, and consistent alternative to traditional animal-derived enzymes. This guide provides an in-depth look at the core principles of this compound, its advantages, detailed experimental protocols, and performance data to empower researchers in their proteomics workflows.

The Production of this compound: From Gene to Enzyme

This compound production is a multi-step biotechnological process designed to yield a highly pure and consistent enzyme, free from the contaminants found in animal-derived preparations.[1][2][3] The process begins with the isolation of the gene encoding for trypsin, typically of porcine or bovine origin, which is then inserted into a carefully selected expression vector.[2][4] This vector is introduced into a host organism, most commonly bacteria like Escherichia coli or yeast such as Pichia pastoris, which serve as miniature factories for enzyme production.[1][2]

These genetically engineered microorganisms are then cultivated in large-scale bioreactors through a process of fed-batch fermentation.[1][5] During fermentation, critical variables such as temperature, pH, oxygen levels, and nutrient supply are meticulously controlled to maximize the expression of trypsinogen, the inactive precursor of trypsin.[3] In many production strategies, the trypsinogen is expressed as inclusion bodies within the host cells.[4]

Following fermentation, the cells are harvested, and the inclusion bodies are isolated and purified. A crucial refolding step is then employed to convert the denatured trypsinogen into its correct three-dimensional, active conformation. Finally, the refolded trypsinogen is activated to produce the mature, active trypsin enzyme, which undergoes further purification to yield the final high-purity product.[4] Production yields can vary, with reports of expressing trypsinogen in E. coli inclusion bodies at 1.47 g/L, ultimately yielding 182 mg/L of acetylated trypsin after purification and modification.[4] Other methods have reported volumetric yields of active trypsin at approximately 50-56 mg/L in high-density E. coli cultures.[5][6]

Core Advantages Over Native Trypsin

The primary driver for the adoption of this compound is the significant improvement in quality and performance over native enzymes extracted from animal pancreata.[7]

-

High Purity and Specificity: Recombinant production systems are inherently cleaner, eliminating contaminants common in native preparations, such as chymotrypsin and other proteases.[8][9] This high purity ensures that protein cleavage occurs only at the specified lysine and arginine residues, preventing ambiguous results in mass spectrometry analysis.[10]

-